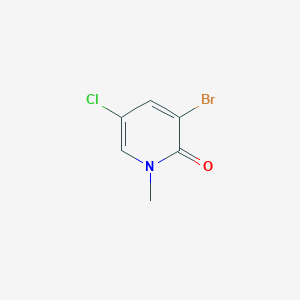

3-Bromo-5-chloro-1-methylpyridin-2(1H)-one

Description

Significance of Pyridone Scaffolds in Modern Chemical Research

Pyridone and its derivatives are fundamental building blocks in the synthesis of a multitude of compounds with significant biological activities. benthamdirect.comingentaconnect.comnih.gov The pyridone ring, a six-membered heterocyclic motif, is a key component in numerous natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its importance is underscored by its ability to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and interaction with biological targets. researchgate.netnih.gov

The versatility of the pyridone scaffold allows for extensive chemical modifications, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules. frontiersin.org This adaptability has led to the discovery of pyridone-containing compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govingentaconnect.comresearchgate.net The ability of the pyridone nucleus to serve as a bioisostere for other chemical groups, such as amides and phenols, further enhances its utility in drug design, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

Rationale for Investigating Halogenated N-Methylated Pyridin-2(1H)-ones

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov In the context of N-methylated pyridin-2(1H)-ones, the incorporation of halogens such as bromine and chlorine can lead to compounds with unique electronic distributions and reactivity patterns.

Scope and Research Objectives Pertaining to 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one

This article will provide a focused examination of the chemical compound this compound. The primary objective is to present a comprehensive overview of its chemical and physical characteristics based on available scientific data. This includes a detailed description of its molecular structure, synthesis, and key properties. The research aims to consolidate the existing knowledge on this specific halogenated N-methylated pyridin-2(1H)-one, providing a foundational resource for further investigation and potential applications in various fields of chemical research. The discussion will be strictly limited to the scientific attributes of the compound itself, without venturing into speculative applications or biological activities.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 343981-02-2 |

| Molecular Formula | C6H5BrClNO |

| InChI Key | KYQGLGASZBTTFW-UHFFFAOYSA-N |

| Physical Form | white to yellow solid |

| Storage Temperature | 0-8 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQGLGASZBTTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Chloro 1 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra for ¹H, ¹³C, and ¹⁵N nuclei would provide the fundamental framework for the structural confirmation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The methyl group protons (N-CH₃) would likely appear as a singlet, typically in the upfield region of the spectrum. The two aromatic protons on the pyridinone ring are in different chemical environments and would therefore be expected to appear as two distinct signals, likely doublets due to coupling with each other. The exact chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. It is expected to show six distinct signals: one for the methyl carbon, and five for the carbons of the pyridinone ring, including the carbonyl carbon which would appear at the most downfield chemical shift. The positions of the signals for the halogenated carbons would be influenced by the respective halogen atoms.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum, although less commonly acquired due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, would show a single signal corresponding to the nitrogen atom in the pyridinone ring. Its chemical shift would be characteristic of a nitrogen atom in such a heterocyclic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These are theoretical predictions and not based on experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | Singlet | Signal in aliphatic region |

| Ring Proton 1 | Doublet | Signal in aromatic region |

| Ring Proton 2 | Doublet | Signal in aromatic region |

| C=O | - | Signal in downfield region |

| C-Br | - | Signal influenced by bromine |

| C-Cl | - | Signal influenced by chlorine |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC, NOESY)

Two-dimensional NMR techniques are powerful for establishing the connectivity and spatial relationships between atoms, which is essential for the definitive structural assignment of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the pyridinone ring and for the methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern on the pyridinone ring by, for example, observing correlations from the N-methyl protons to the adjacent ring carbons.

Solid-State NMR Applications

While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid state. For this compound, which is a solid at room temperature, ssNMR could provide valuable insights into its crystalline structure, polymorphism, and intermolecular interactions in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. nih.govacs.orgresearchgate.net

Hyperpolarization Techniques for Enhanced Signal Detection (e.g., SABRE)

Hyperpolarization techniques can dramatically enhance the sensitivity of NMR spectroscopy, which is particularly useful for nuclei with low sensitivity like ¹⁵N. Signal Amplification by Reversible Exchange (SABRE) is a method that has been successfully applied to pyridine (B92270) and its derivatives. nih.govrsc.org In principle, SABRE could be used to significantly boost the NMR signals of this compound, facilitating the rapid acquisition of high-quality spectra, especially for less sensitive nuclei, and enabling studies at very low concentrations. acs.orguniklinik-freiburg.deyork.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. While an experimental spectrum is not available, the expected vibrational frequencies can be predicted based on the molecular structure.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound. (Note: These are general ranges and not based on experimental data for this specific compound.)

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C=O (Amide I) | 1650-1700 |

| C=C (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C-Cl Stretch | 600-800 |

The precise positions of these bands would provide a vibrational fingerprint of the molecule, useful for its identification and for assessing its purity.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification. In the analysis of this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its functional groups and skeletal structure.

Key vibrational modes anticipated in the Raman spectrum would include:

Pyridinone Ring Vibrations: The stretching and deformation modes of the C-C and C-N bonds within the heterocyclic ring.

C=O Stretching: A strong band characteristic of the carbonyl group in the pyridinone ring.

C-Cl and C-Br Stretching: Vibrations associated with the carbon-chlorine and carbon-bromine bonds, typically found in the lower frequency region of the spectrum.

C-H Vibrations: Stretching and bending modes of the methyl group and the aromatic C-H bond.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the N-methyl group.

Hypothetical Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ring Breathing | 800-850 | Medium |

| C-Cl Stretch | 650-750 | Strong |

| C-Br Stretch | 500-600 | Strong |

| C=O Stretch | 1640-1680 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₆H₅BrClNO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).

The ability of HRMS to distinguish between ions with very similar nominal masses is crucial for unambiguous formula determination, especially for halogenated compounds where the isotopic patterns of bromine and chlorine are distinctive.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 221.9421 |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the gentle transfer of ions from solution to the gas phase for mass analysis. In the context of this compound, ESI-MS would typically be used to generate protonated molecules, [M+H]⁺.

The resulting mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern serves as a clear indicator of the presence of these halogens in the molecule. Further fragmentation of the parent ion through tandem mass spectrometry (MS/MS) could provide insights into the connectivity of the atoms.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

The resulting crystal structure would confirm the substitution pattern on the pyridinone ring and reveal how the molecules pack in the solid state. This can include the identification of any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, which influence the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a technique used to study the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon irradiation with high-energy photons. X-ray photoelectron spectroscopy (XPS) uses X-rays to probe core-level electrons, providing information about elemental composition and chemical states. Ultraviolet photoelectron spectroscopy (UPS) uses UV radiation to study valence electrons, offering insights into molecular orbitals.

For this compound, XPS would be able to identify the presence of C, N, O, Cl, and Br and provide information on their chemical environments. For example, the binding energies of the C 1s electrons would differ for the methyl carbon, the carbonyl carbon, and the other ring carbons.

UPS would provide information about the energies of the molecular orbitals, which can be correlated with theoretical calculations to gain a deeper understanding of the electronic structure and bonding within the molecule.

Hypothetical XPS Binding Energies for this compound

| Element (Orbital) | Binding Energy (eV) |

|---|---|

| C 1s | 284-288 |

| N 1s | ~400 |

| O 1s | ~532 |

| Cl 2p | ~200 |

Computational and Theoretical Analysis of 3 Bromo 5 Chloro 1 Methylpyridin 2 1h One

Quantum Chemical Calculations (DFT, HF)

No specific studies employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one were found. Such calculations would typically provide insights into the molecule's fundamental properties.

Information regarding the optimized molecular geometry and conformational landscape of this compound is not available in the public domain. This analysis would be crucial for understanding the molecule's three-dimensional structure and stability.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is essential for understanding its electronic behavior and reactivity, could not be found.

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is instrumental in identifying the electrophilic and nucleophilic sites within a molecule.

Data on global and local reactivity descriptors, such as Fukui functions, for this compound are absent from the searched scientific literature. These indices are used to predict the most reactive sites in a molecule.

Vibrational Frequency Calculations and Normal Coordinate Analysis

No studies on the theoretical vibrational frequencies and normal coordinate analysis of this compound were discovered. This type of analysis helps in the interpretation of experimental infrared and Raman spectra.

Theoretical Mechanistic Investigations

There is no information available regarding theoretical investigations into the reaction mechanisms involving this compound. Such studies would provide a deeper understanding of its chemical behavior in various reactions.

Reaction Pathway Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling their reaction pathways. For a molecule such as this compound, Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products.

Reaction pathway modeling for this compound would typically involve the computational simulation of its reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or cycloaddition reactions. For instance, in modeling an electrophilic substitution reaction, the calculations would map the energy changes as an electrophile approaches the pyridinone ring at different positions. This would involve calculating the energies of intermediates and transition states to determine the regioselectivity of the reaction.

The modeling would likely show that the electron-withdrawing effects of the bromo and chloro substituents, as well as the pyridinone ring's inherent electronic properties, would influence the preferred sites of electrophilic attack. Computational studies on pyridine (B92270) derivatives have shown that the nitrogen atom deactivates the ring towards electrophilic attack, and such calculations for this compound would quantify this effect and predict the most likely substitution patterns.

A hypothetical reaction coordinate diagram for an electrophilic substitution on a substituted pyridinone is presented in Table 1. This illustrates the type of data that would be generated from reaction pathway modeling.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Pyridinone + Electrophile | 0.0 |

| Transition State 1 | [TS1] | +15.2 |

| Intermediate | Sigma Complex | +5.7 |

| Transition State 2 | [TS2] | +10.1 |

| Products | Substituted Pyridinone + H+ | -5.0 |

Transition State Characterization

A critical aspect of reaction pathway modeling is the characterization of transition states, which are the highest energy points along the reaction coordinate. libretexts.org Locating and characterizing these transient structures are fundamental to understanding the kinetics of a reaction. fiveable.me For this compound, computational methods such as DFT can be used to optimize the geometry of a transition state and calculate its energetic properties.

The process of transition state characterization involves identifying a first-order saddle point on the potential energy surface. ucsb.edu This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu A key verification of a true transition state is the presence of a single imaginary vibrational frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate that transforms reactants into products. libretexts.orgucsb.edu

For a reaction involving this compound, the characterized transition state would reveal important structural information, such as the bond lengths and angles of the atoms involved in bond-making and bond-breaking processes. This information is invaluable for understanding the detailed mechanism of the reaction.

Table 2 provides an example of the kind of data that would be generated from a computational characterization of a hypothetical transition state in a reaction of a substituted pyridinone.

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Bond Length (forming) | 2.1 Å |

| Key Bond Length (breaking) | 1.8 Å |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. For this compound, changes in solvent polarity are expected to alter its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these solvent effects. amazonaws.com

The effect of the solvent is typically modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve simulating individual solvent molecules around the solute.

For a polar molecule like this compound, an increase in solvent polarity is likely to cause a shift in its absorption maxima. The direction of this shift (to longer wavelengths, a bathochromic or red shift; or to shorter wavelengths, a hypsochromic or blue shift) depends on the relative stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, a red shift is generally observed in more polar solvents.

The Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability) are often used to correlate the observed spectral shifts with specific solvent properties. researchgate.net Computational studies on analogous compounds have demonstrated that both general polarity effects and specific interactions like hydrogen bonding play a crucial role in determining the spectroscopic behavior of substituted pyridones in solution. researchgate.netresearchgate.net

Table 3 presents hypothetical UV-Vis absorption data for this compound in a range of solvents, illustrating the expected solvatochromic shifts.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 295 |

| Dichloromethane | 8.93 | 302 |

| Acetone | 20.7 | 305 |

| Ethanol | 24.5 | 308 |

| Water | 80.1 | 312 |

Reactivity and Mechanistic Understanding of 3 Bromo 5 Chloro 1 Methylpyridin 2 1h One Derivatives

Site-Selective C-H Functionalization Studies

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical approach to molecular diversification. In the context of 3-bromo-5-chloro-1-methylpyridin-2(1H)-one, the pyridone ring presents C-H bonds that can be selectively activated and functionalized.

The regioselectivity of C-H activation on substituted pyridones is influenced by a combination of electronic and steric factors. nih.govresearchgate.net The inherent electronic properties of the pyridone ring, with its electron-donating nitrogen and electron-withdrawing carbonyl group, dictate the reactivity of the available C-H bonds. Generally, C-H bonds at positions ortho to the nitrogen are more acidic and susceptible to deprotonation-metalation pathways. digitellinc.com However, the presence of substituents significantly alters this landscape.

For this compound, the C4 and C6 positions are the primary sites for potential C-H functionalization. The electronic effects of the bromo and chloro substituents, which are electron-withdrawing, further influence the acidity and reactivity of the adjacent C-H bonds. researchgate.net Directing groups can also be employed to control the regioselectivity of C-H activation, although this often requires modification of the parent molecule. rsc.org Computational studies on related systems have shown that the coordination of a metal catalyst to a directing group can favor the activation of a specific C-H bond by forming a stable metallacyclic intermediate. digitellinc.com

Table 1: Factors Influencing Regioselectivity in C-H Activation of Substituted Pyridones

| Factor | Description | Expected Influence on this compound |

| Electronic Effects | The inherent electron distribution of the pyridone ring and the electronic nature of substituents. | The electron-withdrawing nature of the halogens may enhance the acidity of the C4-H bond. |

| Steric Hindrance | The size of substituents near a potential reaction site can block the approach of reagents. | The substituents at C3 and C5 may sterically hinder functionalization at the C4 position to some extent. |

| Directing Groups | Functional groups that can coordinate to a metal catalyst to direct C-H activation to a specific position. | Not inherently present, but could be introduced to achieve specific regioselectivity. |

| Catalyst and Ligands | The nature of the metal catalyst and its associated ligands can influence which C-H bond is activated. | Different organometallic catalysts (e.g., Pd, Rh, Co) will exhibit different selectivities. rsc.orgnih.gov |

Radical-mediated C-H functionalization offers a complementary approach to organometallic methods. These reactions often proceed under mild conditions and can exhibit unique regioselectivity patterns. nih.gov The functionalization of electron-deficient heteroarenes, such as pyridones, through radical addition is a well-established strategy. nih.gov

In the case of this compound, the introduction of alkyl or aryl radicals could potentially occur at the C4 or C6 positions. The regioselectivity of radical attack is governed by the electronic nature of the radical species and the heterocycle. nih.gov Nucleophilic radicals will preferentially attack the most electron-deficient positions of the pyridone ring. The electron-withdrawing halogen substituents are expected to further decrease the electron density at the C4 and C6 positions, making them more susceptible to nucleophilic radical attack.

Recent advances in photoredox catalysis have expanded the scope of radical-mediated C-H functionalization, allowing for the generation of a wide variety of radical species under mild conditions. nih.gov These methods could be applied to the late-stage functionalization of this compound derivatives.

Organometallic catalysis is a cornerstone of modern C-H functionalization. science.gov Transition metals such as palladium, rhodium, and cobalt can activate C-H bonds through various mechanisms, including concerted metalation-deprotonation, oxidative addition, and electrophilic substitution. mdpi.com The choice of metal, ligand, and reaction conditions is crucial for achieving high selectivity and efficiency. nih.govresearchgate.net

For this compound, palladium-catalyzed C-H arylation is a plausible transformation. Research on the C-H arylation of pyridines with electron-withdrawing groups has shown that high regioselectivity can be achieved. nih.govresearchgate.net Typically, 3-substituted pyridines undergo C4-arylation. researchgate.net This selectivity is rationalized by electronic effects, where repulsion between the nitrogen lone pair and the polarized C-Pd bond disfavors reaction at the C2/C6 positions, combined with the increased acidity of the C4-H bond. nih.govresearchgate.net It is therefore anticipated that organometallic C-H activation would preferentially occur at the C4 position of this compound.

Cobalt-catalyzed C-H functionalization has also emerged as a powerful tool for the derivatization of pyridones, with studies demonstrating regioselective benzannulation via dual C-H bond activation. rsc.org

Halogen-Specific Transformations

The presence of both bromine and chlorine atoms on the pyridone ring of this compound provides distinct handles for selective chemical modifications. The differential reactivity of C-Br and C-Cl bonds in various reactions allows for stepwise and site-specific functionalization.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. libretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. youtube.com

The pyridone ring, being electron-deficient, is activated towards SNAr. The presence of the electron-withdrawing carbonyl group and halogen substituents further enhances this reactivity. Generally, the rate of SNAr reactions is dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive and iodide the least. For chloride and bromide, the reactivity is often comparable. nih.gov However, the position of the halogen on the ring and the nature of the nucleophile can influence the reaction outcome. In many cases, the more electronegative chlorine atom can be a better leaving group than bromine in SNAr reactions on activated systems. The relative reactivity of the C-Br and C-Cl bonds in this compound towards various nucleophiles would need to be determined empirically.

Metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi-res.com The differential reactivity of the C-Br and C-Cl bonds in this compound is particularly advantageous in this context, allowing for selective and sequential couplings.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. rsc.org This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, by careful selection of the catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile and widely used transformation. nih.govmdpi.com It is highly probable that the C-Br bond at the C3 position of this compound would undergo selective Suzuki-Miyaura coupling with a variety of boronic acids or esters, in the presence of a suitable palladium catalyst and base. beilstein-journals.orgresearchgate.netnih.gov The resulting 3-aryl-5-chloro-1-methylpyridin-2(1H)-one could then be subjected to a second cross-coupling reaction at the C5 position under more forcing conditions to displace the chloride.

Sonogashira Coupling: The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an organic halide, is an efficient method for the synthesis of alkynyl-substituted aromatics and heterocycles. rsc.orgchemrxiv.org Similar to the Suzuki-Miyaura coupling, the C-Br bond is expected to be more reactive than the C-Cl bond. Therefore, selective Sonogashira coupling at the C3 position should be achievable. sci-hub.sesoton.ac.uk This would provide access to 3-alkynyl-5-chloro-1-methylpyridin-2(1H)-one derivatives, which are valuable intermediates for further synthetic transformations.

Table 2: Predicted Selectivity in Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Expected Site of Initial Reaction | Rationale | Potential Product |

| Suzuki-Miyaura | C3-Br | Higher reactivity of C-Br vs. C-Cl bond in Pd-catalyzed couplings. | 3-Aryl-5-chloro-1-methylpyridin-2(1H)-one |

| Sonogashira | C3-Br | Higher reactivity of C-Br vs. C-Cl bond in Pd-catalyzed couplings. | 3-Alkynyl-5-chloro-1-methylpyridin-2(1H)-one |

The sequential functionalization of the C-Br and C-Cl bonds through different cross-coupling reactions would allow for the synthesis of a diverse library of polysubstituted pyridone derivatives from a single starting material.

Cycloaddition Reactions and Annulation Chemistry

The electron-deficient nature of the this compound ring system dictates its participation in cycloaddition and annulation reactions, which are powerful methods for the construction of complex, fused heterocyclic frameworks. These reactions are crucial in synthetic organic chemistry for building molecular architectures found in biologically active compounds. nih.gov

Cycloaddition Reactions:

The 2-pyridone core can act as either a diene or a dienophile in [4+2] cycloaddition (Diels-Alder) reactions, depending on the nature of the reacting partner. sigmaaldrich.comorganic-chemistry.org For this compound, the electron-withdrawing halogens decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions with electron-rich dienes.

Conversely, in inverse-electron-demand Diels-Alder reactions, the pyridinone would act as the diene component, reacting with electron-poor dienophiles. acsgcipr.org However, the nucleophilicity of the diene system in this specific compound is reduced by the halogen substituents, which may necessitate harsh reaction conditions or render this pathway less favorable compared to its role as a dienophile. researchgate.net

Another important class of cycloadditions is the [3+2] or 1,3-dipolar cycloaddition, which is a valuable method for constructing five-membered heterocyclic rings. uchicago.educhemistrytalk.org In these reactions, a 1,3-dipole (like an azide, nitrone, or carbonyl ylide) would react across the C4-C5 or other double bonds of the pyridinone ring to yield fused five-membered heterocyclic systems.

Annulation Chemistry:

Annulation refers to ring-forming reactions that build a new ring onto an existing one. For derivatives of this compound, annulation strategies can be employed to synthesize polycyclic structures, such as 1,6-annulated 2-pyridones, which are motifs found in various alkaloids. nih.gov Transition-metal-catalyzed C-H activation and subsequent intramolecular cyclization is a modern strategy for achieving such annulations. nih.govresearchgate.net For instance, a pendant alkene chain attached elsewhere on the molecule could be cyclized onto the pyridinone core through catalyst-controlled intramolecular olefin hydroarylation. nih.gov

The following table illustrates potential cycloaddition reactions involving a generalized dihalopyridinone, representing the expected reactivity of the title compound.

| Reaction Type | Reactant Partner | Potential Product Core Structure | Controlling Factors |

|---|---|---|---|

| [4+2] Cycloaddition (Pyridinone as Dienophile) | Electron-rich Diene (e.g., 1,3-Butadiene) | Fused Cyclohexene Derivative | Orbital Energies (HOMO-LUMO Gap), Steric Hindrance |

| [4+2] Cycloaddition (Pyridinone as Diene) | Electron-deficient Alkene (e.g., Maleimide) | Bridged Bicyclic Lactam | High Temperatures, Lewis Acid Catalysis |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Fused Triazole Ring System | Nature of the Dipole, Regioselectivity |

| Intramolecular Annulation | Pendant Alkene/Alkyne Chain | 1,6-Annulated Pyridone | Transition Metal Catalyst, Ligand Control |

Kinetics and Thermodynamics of Reactivity

Kinetics:

The rate of a Diels-Alder reaction is highly dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. organic-chemistry.org For this compound acting as a dienophile, the electron-withdrawing bromo and chloro groups lower the LUMO energy. This reduction in the HOMO-LUMO gap with an electron-rich diene leads to a stronger orbital interaction, a lower activation energy, and consequently, a faster reaction rate.

Reactions can be under either kinetic or thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (the kinetic product), which in Diels-Alder reactions is often the endo isomer due to favorable secondary orbital interactions. organic-chemistry.org

Thermodynamics:

The table below provides illustrative thermodynamic and kinetic parameters for a hypothetical Diels-Alder reaction, highlighting the differences between kinetically and thermodynamically controlled products.

| Parameter | Kinetic Product (Endo) | Thermodynamic Product (Exo) | Description |

|---|---|---|---|

| Activation Energy (ΔG‡) | Lower | Higher | The endo product forms faster due to a lower energy transition state. |

| Product Stability (ΔG°) | Less Stable | More Stable | The exo product is generally more stable due to reduced steric strain. |

| Favored Conditions | Low Temperature | High Temperature (Reversible) | Temperature dictates whether the reaction outcome is controlled by rate or by equilibrium. |

| Relative Yield at Low T | Major | Minor | Product ratio is determined by the relative rates of formation. |

| Relative Yield at High T | Minor | Major | Product ratio reflects the thermodynamic equilibrium. |

Detailed experimental or computational studies would be required to precisely quantify the rate constants, activation energies, and thermodynamic profiles for specific cycloaddition and annulation reactions of this compound. researchgate.net

Supramolecular Chemistry of N Methylpyridin 2 1h One Scaffolds

Non-Covalent Interactions: Hydrogen Bonding and Halogen Bonding

The supramolecular behavior of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is dictated by a variety of non-covalent interactions, primarily hydrogen and halogen bonds. The pyridone core itself possesses a carbonyl group, where the oxygen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net While the methylation at the nitrogen atom in N-methylpyridin-2(1H)-one derivatives precludes the formation of the classic pyridone homosynthon dimer seen in N-H containing pyridones, the carbonyl oxygen remains a potent site for intermolecular interactions. acs.orgnih.gov

In the case of this compound, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. semanticscholar.org In the solid state, these halogen atoms can interact with Lewis bases, including the carbonyl oxygen of a neighboring pyridone molecule. The interplay between hydrogen and halogen bonds is a critical aspect of the crystal engineering of such compounds, with the potential for both competition and cooperation between these interactions to direct the final supramolecular assembly. semanticscholar.org

The following table summarizes the key non-covalent interactions anticipated for this compound.

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bond | C-H | O=C | Directional packing, formation of chains or sheets |

| Halogen Bond | C-Br | O=C | Linear and directional interactions, formation of extended networks |

| Halogen Bond | C-Cl | O=C | Weaker directional interactions contributing to crystal packing |

| π-π Stacking | Pyridone Ring | Pyridone Ring | Stabilization of layered structures |

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into well-defined, stable structures, driven by non-covalent interactions. dovepress.com For N-methylpyridin-2(1H)-one scaffolds, these processes can occur both in solution and in the solid state, leading to a variety of supramolecular architectures. The specific nature of the self-assembled structures is highly dependent on factors such as solvent polarity, temperature, and the specific substitution pattern on the pyridone ring.

In solution, amphiphilic derivatives of N-methylpyridin-2(1H)-one could potentially form micelles or other aggregates. The self-assembly process is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions between the aromatic rings. dovepress.com In the solid state, these interactions lead to the formation of crystalline materials with specific packing arrangements. The directional nature of both hydrogen and halogen bonds makes them powerful tools in controlling the dimensionality and topology of the resulting supramolecular structures, which can range from simple dimers to complex three-dimensional networks.

Host-Guest Chemistry and Complexation with Synthetic Receptors

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. mdpi.com The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While specific studies on this compound as a guest are not prevalent, the general principles of host-guest chemistry suggest its potential for encapsulation within various synthetic receptors.

Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate a wide range of guest molecules in their hydrophobic cavities. nih.gov The pyridone ring of this compound could potentially be accommodated within the cavity of a suitable host, with the stability of the resulting complex being influenced by hydrophobic interactions and potentially specific interactions between the halogen substituents and the host framework. Such complexation can significantly alter the physicochemical properties of the guest molecule, including its solubility and reactivity.

Crystal Engineering of Pyridone-Based Materials

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. acs.org Pyridone scaffolds are valuable building blocks in crystal engineering due to their predictable hydrogen bonding capabilities. acs.orgnih.gov In the case of N-methylpyridin-2(1H)-one derivatives, the focus shifts from the N-H···O hydrogen bond to other interactions, such as C-H···O hydrogen bonds and, in halogenated derivatives, halogen bonds.

The presence of both bromine and chlorine atoms in this compound offers multiple sites for halogen bonding, which can be exploited to construct intricate supramolecular architectures. The relative strength and directionality of C-Br···O and C-Cl···O halogen bonds, in competition with C-H···O hydrogen bonds and π-π stacking, will ultimately determine the crystal packing. By systematically studying the crystal structures of a series of halogenated N-methylpyridin-2(1H)-ones, it is possible to derive synthons—robust and predictable intermolecular recognition motifs—that can be used to design new materials with specific topologies and properties.

The table below provides hypothetical crystallographic data for interactions involving a halogenated pyridone, illustrating the typical geometries of such non-covalent bonds.

| Interaction | D···A Distance (Å) | ∠D-H···A or ∠C-X···A (°) |

| C-H···O | 3.0 - 3.5 | 120 - 170 |

| C-Cl···O | 2.9 - 3.4 | 150 - 175 |

| C-Br···O | 2.8 - 3.3 | 160 - 180 |

Note: These are generalized ranges based on literature values for similar interactions and are not specific experimental data for this compound.

Environmental Transformation Pathways of Halogenated N Methylpyridin 2 1h Ones

Photolytic Degradation Mechanisms

Photolytic degradation, driven by ultraviolet (UV) radiation, is a significant pathway for the transformation of many organic pollutants in the aquatic environment. For halogenated pyridines, photolysis can lead to dehalogenation and the formation of various intermediate products. nih.gov Studies on 2-halogenated pyridines have shown that they undergo rapid dehalogenation upon exposure to UV light, resulting in a significant drop in pH due to the formation of hydrohalic acids. nih.gov

The primary intermediate identified in the photolysis of 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine (B156620) is 2-hydroxypyridine (B17775). nih.gov This suggests a common pathway where the carbon-halogen bond is cleaved, followed by substitution with a hydroxyl group. This 2-hydroxypyridine can then undergo further degradation to form a Dewar pyridinone, an isomer of the parent compound. nih.gov In the case of 2-fluoropyridine, the formation of 2-hydroxypyridine is a minor pathway, with the direct formation of the Dewar pyridinone being the major route. nih.gov

Table 1: Potential Photolytic Degradation Intermediates of Halogenated Pyridinones

| Precursor Compound | Potential Intermediate | Degradation Pathway |

| 2-Halogenated Pyridines | 2-Hydroxypyridine | Dehalogenation and hydroxylation nih.gov |

| 2-Halogenated Pyridines | Dewar Pyridinone | Isomerization nih.gov |

| 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one | 3-Bromo-5-hydroxy-1-methylpyridin-2(1H)-one | Dechlorination and hydroxylation |

| This compound | 3-Hydroxy-5-chloro-1-methylpyridin-2(1H)-one | Debromination and hydroxylation |

| This compound | 3,5-Dihydroxy-1-methylpyridin-2(1H)-one | Complete dehalogenation and hydroxylation |

Biotic Degradation Studies (e.g., Microbial Metabolism of Pyridines)

The microbial metabolism of pyridine (B92270) and its derivatives is a key process in their environmental degradation. Numerous microorganisms, including bacteria and fungi, have been shown to degrade pyridine compounds under both aerobic and anaerobic conditions. nih.gov The rate and pathway of microbial degradation are highly dependent on the nature and position of substituents on the pyridine ring. nih.gov Generally, the transformation rate of pyridine derivatives follows the order: pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. nih.gov

The initial steps in the microbial degradation of pyridines often involve hydroxylation of the ring, catalyzed by mono- or dioxygenase enzymes. nih.gov For example, 2-hydroxypyridine and 3-hydroxypyridine (B118123) can be transformed into pyridine-2,5-diol. nih.gov This dihydroxylated intermediate is then susceptible to ring cleavage, leading to the formation of aliphatic compounds that can be further metabolized. asm.org For instance, the ring cleavage of 2,5-dihydroxypyridine (B106003) can yield maleamic acid and formic acid. asm.org

While specific studies on the microbial metabolism of this compound are scarce, the general principles of pyridine degradation suggest a likely pathway. Microorganisms may initiate the degradation by hydroxylation at one of the halogenated positions, following dehalogenation. The presence of two halogen atoms may render the compound more recalcitrant to microbial attack compared to non-halogenated or mono-halogenated pyridines. The degradation pathway would likely proceed through a series of hydroxylated intermediates, ultimately leading to ring fission and mineralization.

Table 2: Key Enzymes and Intermediates in the Microbial Degradation of Pyridine Derivatives

| Organism Type | Key Enzymes | Common Intermediates |

| Bacteria (e.g., Arthrobacter, Nocardia, Pseudomonas) | Monooxygenases, Dioxygenases | Hydroxypyridines, Pyridinediols nih.govnih.govasm.org |

| Fungi | Not specified in detail | Hydroxylated derivatives |

Abiotic Hydrolysis and Other Chemical Transformation Pathways

Abiotic hydrolysis is a chemical transformation process that can be significant for certain classes of organic compounds in aqueous environments. However, the pyridine ring is generally stable to hydrolysis under typical environmental pH conditions. The presence of halogen substituents can influence the susceptibility of the ring to nucleophilic attack, but significant hydrolysis of halogenated pyridines is not expected to be a primary degradation pathway unless facilitated by other factors such as strong acidic or basic conditions, or the presence of catalysts.

Other abiotic transformation pathways could include reactions with reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are photochemically produced in natural waters. These highly reactive species can initiate the degradation of a wide range of organic compounds, including halogenated aromatics. The reaction of •OH with this compound would likely involve addition to the aromatic ring or hydrogen abstraction, leading to a cascade of reactions that could result in hydroxylation, dehalogenation, and eventual ring cleavage.

Fate of Halogen Substituents during Degradation Processes

The fate of halogen substituents is a critical aspect of the environmental transformation of halogenated organic compounds. During both photolytic and biotic degradation, dehalogenation is often an early and essential step.

In photolytic degradation , the carbon-halogen bond is cleaved, releasing the halogen as a halide ion (e.g., Br⁻, Cl⁻) into the aqueous phase. nih.gov This process is often accompanied by a decrease in the pH of the surrounding medium. nih.gov The relative ease of cleavage for different halogens generally follows the order I > Br > Cl > F, which is inversely related to the bond strength.

In biotic degradation , dehalogenation can occur through several enzymatic mechanisms, including reductive dehalogenation, oxidative dehalogenation, and hydrolytic dehalogenation. The specific mechanism employed by microorganisms depends on the compound, the organism, and the environmental conditions (aerobic vs. anaerobic). The released halide ions are generally considered to be of lower toxicity than the parent organohalogen compound. However, the formation of halogenated intermediates that are more persistent or toxic than the parent compound is a possibility that needs to be considered in a comprehensive risk assessment. The structural influence of the halogen atoms on the degradation process increases in the order of Cl < Br < I. mdpi.com

Applications of 3 Bromo 5 Chloro 1 Methylpyridin 2 1h One and Its Derivatives in Advanced Chemical Research

Ligand Design in Transition Metal Catalysis

The pyridinone scaffold is a recognized privileged structure in ligand design for transition metal catalysis. The nitrogen and oxygen atoms of the pyridinone ring can act as effective coordination sites for a variety of transition metals. The substituents on the ring, such as the bromo and chloro groups in 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, play a crucial role in modulating the electronic properties and steric environment of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Asymmetric Catalysis

While direct applications of this compound in asymmetric catalysis are not extensively documented, the broader class of chiral pyridine-containing ligands is of paramount importance in this field. hkbu.edu.hk The development of novel chiral pyridine (B92270) units is a continuous endeavor aimed at addressing challenges in various asymmetric reactions. nih.gov Pyridone ligands, in particular, have been investigated for their role in palladium-catalyzed C-H functionalization reactions. nih.gov

Mechanistic studies have revealed that 2-pyridone ligands can play a crucial role in enhancing the rate and enantioselectivity of certain reactions. acs.org For instance, in the (+)-norbornene-mediated Pd-catalyzed meta-C(aryl)-H functionalization of diarylmethylamines, the pyridone ligand is proposed to enhance the rate- and enantio-determining insertion of an arylpalladium species into a chiral norbornene derivative. nih.govacs.org The design of chiral pyridine-oxazoline ligands has also emerged as a promising strategy in asymmetric catalysis, with their unique properties being increasingly recognized. researchgate.net The synthesis of chiral pyridines is of great interest due to their prevalence in medicinal chemistry, and highly enantioselective catalytic methods are being developed to access these valuable compounds. nih.govresearchgate.netdoaj.org

| Catalyst System Component | Role in Asymmetric Catalysis | Reference |

| Chiral Pyridine Units (CPUs) | Modular and tunable components for assembling a variety of chelating ligands. | nih.gov |

| 2-Pyridone Ligands | Enhance rate and enantioselectivity in Pd-catalyzed C-H functionalization. | nih.govacs.org |

| Chiral Pyridine-Oxazoline Ligands | A rapidly emerging class of ligands for new and efficient asymmetric methodologies. | researchgate.net |

| Copper-Chiral Diphosphine Ligands | Used in the highly enantioselective alkylation of alkenyl pyridines. | nih.govresearchgate.net |

C-H Activation and Functionalization Catalysis

Derivatives of pyridin-2(1H)-one have demonstrated significant utility as ligands in C-H activation and functionalization catalysis. These ligands can act as cooperating ligands, where the deprotonated coordinated ligand assists in the cleavage of the C-H bond. This intramolecular assistance can lead to a strong accelerating effect in reactions such as the palladium-catalyzed direct arylation of pyridines and arenes.

For example, [2,2'-bipyridin]-6(1H)-one has been shown to act as a cooperating ligand in the palladium-mediated C-3 arylation of pyridine. The deprotonated form of the ligand is believed to facilitate the C-H cleavage step, which is often rate-determining in such catalytic cycles. The use of pyridone ligands can obviate the need for an external base, which can be a challenge when using chelating ligands that occupy coordination sites on the metal center.

Development of Functional Materials

The unique structural and electronic features of this compound and its derivatives make them attractive building blocks for the development of novel functional materials with tailored properties.

Optical and Electronic Materials

Substituted pyridin-2(1H)-ones are being explored for their potential in optical and electronic applications. The photophysical properties of these compounds can be tuned by altering the substitution pattern on the pyridine ring. For instance, the introduction of electron-withdrawing or electron-donating groups can lead to significant shifts in the absorption and fluorescence spectra of 2-oxonicotinonitriles.

Research on various substituted 2-oxonicotinonitriles has shown that electron-withdrawing substituents can lead to a significant increase in the fluorescence quantum yield. The solvent environment also plays a crucial role in the photophysical behavior of these molecules. Polymers incorporating pyridine-containing conjugated systems are also being investigated for use in light-emitting devices. dtic.mil Furthermore, polymers with tailored optical and electronic properties are at the forefront of innovations in optoelectronics and energy applications. mdpi.commdpi.com The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and novel frameworks are being designed to achieve this. google.com

| Compound Type | Key Findings on Optical Properties |

| Substituted 2-oxonicotinonitriles | Electron-withdrawing groups can increase fluorescence quantum yield. |

| Pyridine-Containing Conjugated Polymers | Investigated for applications in light-emitting devices. dtic.mil |

| All-Polymer Optoelectronic Devices | Offer potential for tunable optical constants and fabrication of photonic structures. |

Supramolecular Polymeric Systems (e.g., Self-Healing Materials)

The principles of supramolecular chemistry are being harnessed to create advanced materials with dynamic properties, such as self-healing capabilities. Pyridine-based ligands are valuable components in the construction of such materials due to their ability to participate in non-covalent interactions like metal-ligand coordination. The stability of these interactions can be tuned by selecting appropriate metal ions and ligand structures.

The development of self-healing materials often relies on the incorporation of dynamic bonds, which can be reversible covalent bonds or supramolecular interactions. Supramolecular polymer networks can exhibit stimuli-responsiveness and self-healing properties, making them attractive for a range of applications.

Advanced Synthetic Intermediates

Halogenated pyridines, including structures related to this compound, are valuable and versatile intermediates in organic synthesis. The bromine and chlorine atoms serve as reactive handles that can be selectively functionalized through various cross-coupling reactions and other transformations, allowing for the construction of more complex molecules.

For example, 3-bromo-5-chloro-pyridines have been used as intermediates in the synthesis of azatetralones. mdpi.com The bromine atom can be readily displaced or involved in coupling reactions, such as the Suzuki cross-coupling reaction, to introduce new substituents onto the pyridine ring. patsnap.com The synthesis of various pyridine derivatives often relies on the availability of such halogenated precursors. The development of selective halogenation methods for pyridines is an active area of research, as it provides access to key building blocks for pharmaceuticals and agrochemicals.

The versatility of bromo-chloro-substituted pyridines as synthetic intermediates is highlighted by their use in the preparation of a wide array of functionalized molecules. For instance, 2-Bromo-5-chloroaniline, a related structure, is a common intermediate in pharmaceutical synthesis and can undergo a variety of substitution and acylation reactions at both the amine and bromo positions. mdpi.com

| Intermediate Type | Synthetic Application |

| 3-Bromo-5-chloro-pyridines | Intermediates in the synthesis of azatetralones. mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | Precursor for Suzuki cross-coupling reactions to form novel pyridine derivatives. patsnap.com |

| Halogenated Pyridines | Key building blocks for pharmaceuticals, agrochemicals, and ligands. |

Precursors for Complex Heterocyclic Architectures

The true synthetic utility of this compound lies in its role as a precursor for the construction of more elaborate molecular structures. Heterocyclic compounds are fundamental to drug discovery, and the pyridinone core is a well-established "privileged scaffold". nih.gov The presence of both bromine and chlorine atoms on the pyridinone ring offers chemists orthogonal handles for sequential, site-selective modifications, primarily through transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reactivity difference allows for the selective functionalization at the 3-position of the ring. For instance, coupling with various arylboronic acids can introduce diverse aromatic substituents, a strategy widely employed for synthesizing novel pyridine derivatives. mdpi.com Following the initial reaction at the bromine site, the less reactive chlorine at the 5-position can be targeted under more forcing reaction conditions or with different catalyst systems to introduce a second point of diversity. This stepwise approach is a powerful method for building complex, three-dimensional molecules from a relatively simple starting material. The general applicability of Suzuki cross-coupling reactions to bromo-substituted nitrogen heterocycles is well-documented, providing a clear pathway for the elaboration of the this compound core. uzh.chresearchgate.net

The resulting poly-substituted pyridinone derivatives are themselves precursors to a variety of fused heterocyclic systems. Intramolecular cyclization reactions can be designed to forge new rings, leading to novel polyheterocyclic scaffolds with potential applications in pharmaceutical and materials research. mdpi.com

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen at C3 | Halogen at C5 | Typical Reaction | Potential Outcome |

|---|---|---|---|

| Bromine | Chlorine | Suzuki-Miyaura Coupling | Selective introduction of aryl/heteroaryl groups at C3 |

| Bromine | Chlorine | Buchwald-Hartwig Amination | Formation of C-N bonds at C3 |

Scaffolds for Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular or organismal context. mskcc.orgchemicalprobes.org The development of effective chemical probes requires a molecular scaffold that is both amenable to chemical modification and capable of forming specific interactions with the target. The pyridinone ring system is an excellent scaffold due to its rigid structure and its capacity to act as both a hydrogen bond donor and acceptor. nih.gov

This compound represents an ideal starting point for the development of chemical probes. The halogen atoms serve as convenient attachment points for linkers, which can then be connected to reporter tags (like fluorescent dyes or biotin) or affinity matrices. mdpi.com For example, a biotinylated version of a probe allows for the isolation and identification of its protein targets from cell lysates. mdpi.com

The process of developing a chemical probe from this scaffold would typically involve:

Initial Screening: Synthesizing a small library of compounds by performing cross-coupling reactions at the bromine and/or chlorine positions to generate derivatives with diverse substituents.

Biological Evaluation: Testing this library in biological assays to identify a "hit" compound that exhibits a desired effect.

Optimization: Further modifying the hit compound to improve its potency, selectivity, and cell permeability.

Probe Synthesis: Attaching a linker and a reporter tag to the optimized molecule, often at one of the positions previously occupied by a halogen, to create the final chemical probe.

Halogenated heterocyclic compounds, in general, have shown promise in the development of biologically active molecules, including modulators of bacterial communication systems (quorum sensing). nih.gov This highlights the potential of scaffolds like this compound in the creation of new tools to investigate complex biological processes.

Role in Theoretical Models for Chemical Reactivity

Beyond its synthetic applications, this compound is a valuable subject for theoretical and computational chemistry studies aimed at understanding chemical reactivity. The interplay of various electronic effects within the molecule—the electron-withdrawing nature of the carbonyl group and the halogens, and the electron-donating effect of the N-methyl group—creates a complex electronic landscape that can be modeled to predict its behavior in chemical reactions.

Computational methods like Density Functional Theory (DFT) are powerful tools for analyzing the electronic structure of such molecules. nih.govnih.gov DFT calculations can be used to determine key properties that govern reactivity, including:

Electron Density Distribution: Mapping the electron density reveals the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting non-covalent interactions. For halogenated compounds, this is particularly important for understanding the potential for halogen bonding—a directional interaction between a region of positive electrostatic potential on the halogen (a σ-hole) and a Lewis base. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the outcomes of pericyclic reactions and understanding electronic transitions.

Theoretical studies on similar halogenated pyridones have explored how the nature of the halogen atom influences properties like tautomeric equilibria and the strength of halogen bonds. researchgate.net Such computational investigations can guide synthetic chemists in designing experiments, predicting reaction outcomes, and understanding the fundamental forces that govern the self-assembly of these molecules in the solid state. mdpi.com For this compound, theoretical models can help rationalize the observed selectivity in cross-coupling reactions and predict its interactions with potential biological targets.

Table 2: Theoretical Properties and Their Significance

| Calculated Property | Significance for Reactivity |

|---|---|

| Electron Density | Predicts sites for nucleophilic/electrophilic attack |

| Molecular Electrostatic Potential | Indicates potential for non-covalent interactions like halogen bonding |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions |

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves halogenation and substitution reactions. For example, bromination of a pyridinone precursor using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) achieves regioselectivity at the 3-position. Chlorination may follow via electrophilic substitution using sulfuryl chloride (SOCl) in dichloromethane . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed to introduce substituents, with yields dependent on catalyst loading (e.g., 1–5 mol% Pd(PPh)) and base selection (e.g., KCO) . Optimization requires monitoring via TLC and HPLC to track intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm regiochemistry. For instance, the methyl group at N1 appears as a singlet (~δ 3.3 ppm), while aromatic protons exhibit coupling patterns consistent with the pyridinone ring .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 236.9432) and isotopic patterns for bromine/chlorine .

- IR Spectroscopy: Confirms carbonyl (C=O) stretching (~1650–1700 cm) and C-Br/C-Cl vibrations .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer: Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Stability studies involve accelerated degradation tests:

- Thermal Stability: Heat samples to 40–60°C for 1–4 weeks; monitor decomposition via LC-MS .

- Photostability: Expose to UV light (320–400 nm) and track changes in absorbance spectra .

- Humidity Tests: Store at 75% relative humidity; assess hygroscopicity using Karl Fischer titration .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography or computational methods?

- Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction resolves bond angles and confirms halogen positions. For example, Br and Cl substituents exhibit distinct electron density maps .

- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict NMR shifts and compare with experimental data .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) and ligands (e.g., XPhos) to improve turnover .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields .

Q. How do researchers identify biological targets for this compound in drug discovery?

- Methodological Answer:

- SPR (Surface Plasmon Resonance): Immobilize candidate proteins (e.g., kinases) and measure binding affinity (K) .

- Cryo-EM/X-ray Crystallography: Resolve compound-protein complexes to map interaction sites .

- SAR Studies: Synthesize analogs (e.g., replacing Br with CF) and correlate structural changes with activity .

Q. How can contradictory data on this compound’s reactivity in different solvents be systematically analyzed?

- Methodological Answer: Design a solvent polarity series (e.g., hexane to DMSO) and monitor reaction kinetics via UV-Vis spectroscopy. Use multivariate analysis (e.g., PCA) to identify solvent parameters (dielectric constant, H-bonding) driving reactivity .

Q. What methodologies elucidate the impact of substituents on its pharmacological activity?

- Methodological Answer:

- Free-Wilson Analysis: Quantify contributions of Br, Cl, and methyl groups to bioactivity using a library of derivatives .

- Molecular Dynamics Simulations: Simulate binding to target proteins (e.g., COX-2) and calculate binding free energies (MM-PBSA) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activity across studies?

- Methodological Answer:

Q. What advanced techniques validate hypothesized degradation pathways?

- Methodological Answer:

- LC-HRMS/MS: Identify degradation products (e.g., dehalogenated species) and propose pathways via fragment ion analysis .

- Isotope Labeling: Use O-labeled HO to trace hydrolysis mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.